Isotachysterol 3
Overview
Description
Isotachysterol 3 is a chemical compound that is an analog of 1,25-dihydroxy Vitamin D3. It is known for its ability to stimulate intestinal calcium transport and bone calcium mobilization, particularly in anephric rats
Preparation Methods
Isotachysterol 3 is typically prepared as an impurity in the synthesis of Vitamin D3. The synthetic route involves the isomerization of Vitamin D3 using hydrochloric acid as a catalyst in methanol . The resulting product is a pale yellow oil that is highly reactive and prone to oxidation under ambient conditions
Chemical Reactions Analysis
Isotachysterol 3 undergoes several types of chemical reactions, including autoxidation and epoxidation. Under atmospheric oxygen, it can form new epoxides, specifically (3S,5R)- and (3S,5S)-5,10-epoxy-isotachysterols . These reactions typically occur in the dark at ambient temperature. Common reagents used in these reactions include atmospheric oxygen and various catalysts. The major products formed from these reactions are epoxides, which have been identified through high-resolution mass spectrometry .
Scientific Research Applications
Isotachysterol 3 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study calcium transport and bone calcium mobilization in animal models, providing insights into the mechanisms of calcium regulation . Additionally, its analogs are explored for their potential anticancer properties and other biological activities . In the field of chemistry, this compound serves as a model compound for studying the oxidation and isomerization of Vitamin D3 and its derivatives .
Mechanism of Action
The mechanism of action of Isotachysterol 3 involves its interaction with calcium channels in the intestines and bones. It stimulates the active transport of calcium across the intestinal lining, enhancing calcium absorption and mobilization from bones . This process is crucial for maintaining calcium homeostasis in the body. The molecular targets involved include calcium channels and transporters, which facilitate the movement of calcium ions .
Comparison with Similar Compounds
Isotachysterol 3 is similar to other analogs of 1,25-dihydroxy Vitamin D3, such as 25-hydroxythis compound . These compounds share similar structures and biological activities, particularly in their ability to regulate calcium transport and mobilization. this compound is unique in its specific epoxidation products and its reactivity under ambient conditions . Other similar compounds include various oxidation products of Vitamin D3, which differ in their oxygenation patterns and biological effects .
Properties
IUPAC Name |
(1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZNWLRQHDLNNV-QVEMQNNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22350-43-2 | |
Record name | Isotachysterol 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOTACHYSTEROL 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I627F2EB69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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